N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide
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Overview
Description
“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide” is a complex organic compound that contains a benzo[b]thiophene moiety, a propan-2-yl group, and a 2-fluorobenzenesulfonamide group . Compounds with a benzo[b]thiophene moiety have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, have been synthesized and evaluated for their affinity towards 5-HT1A receptors . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[b]thiophene moiety is a five-membered heteroaromatic compound containing a sulfur atom .Scientific Research Applications
Synthesis and Medicinal Chemistry
Compounds like N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide could be synthesized as part of medicinal chemistry efforts to discover new therapeutic agents. The synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, has been explored for their potential use in manufacturing anti-inflammatory and analgesic materials. Such synthetic pathways often require the development of practical and scalable methods, highlighting the importance of innovative synthetic chemistry in drug discovery and development (Yanan Qiu et al., 2009).
Environmental and Toxicological Studies
Research into the environmental behavior and toxicology of benzothiophene derivatives (which are structurally related to the benzo[b]thiophen component of the query compound) has provided insights into the occurrence, biodegradation, and potential toxicity of these compounds in petroleum-contaminated environments. Understanding the fate of such compounds is crucial for assessing environmental risks and developing remediation strategies (K. Kropp & P. Fedorak, 1998).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide is the serotoninergic 5-HT1A receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
This compound: interacts with its targets, the 5-HT1A receptors, by binding to them . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The compound displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily those involving serotonin (5-hydroxytryptamine, 5-HT). The compound’s interaction with the 5-HT1A receptors can influence the serotoninergic system, potentially affecting various physiological functions and psychiatric conditions .
Result of Action
The molecular and cellular effects of This compound ’s action are likely related to its interaction with the 5-HT1A receptors. By binding to these receptors, the compound could influence various physiological functions and potentially exert therapeutic effects in conditions such as depression and anxiety .
Action Environment
The action, efficacy, and stability of This compound could be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2S2/c1-12(10-13-11-22-16-8-4-2-6-14(13)16)19-23(20,21)17-9-5-3-7-15(17)18/h2-9,11-12,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNOUDBVWGNDTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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